n-[4-Chloro-3-(trifluoromethyl)phenyl]acetamide
Overview
Description
n-[4-Chloro-3-(trifluoromethyl)phenyl]acetamide is an organic compound characterized by the presence of a chloro group and a trifluoromethyl group attached to a phenyl ring, along with an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-[4-Chloro-3-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-Chloro-3-(trifluoromethyl)aniline+Acetic anhydride→this compound+Acetic acid
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
n-[4-Chloro-3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted phenylacetamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
n-[4-Chloro-3-(trifluoromethyl)phenyl]acetamide has several scientific research applications, including:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs due to its unique chemical structure.
Agrochemicals: The compound is utilized in the development of herbicides and pesticides.
Material Science: It is employed in the synthesis of specialty materials with specific properties.
Biological Studies: The compound is used in research to study its effects on biological systems and its potential therapeutic applications.
Mechanism of Action
The mechanism of action of n-[4-Chloro-3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets in biological systems. The compound may act by inhibiting certain enzymes or receptors, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-(trifluoromethyl)aniline: A precursor in the synthesis of n-[4-Chloro-3-(trifluoromethyl)phenyl]acetamide.
4-Chloro-3-(trifluoromethyl)phenylacetic acid: A related compound with similar structural features.
4-Chloro-3-(trifluoromethyl)benzamide: Another structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to the presence of both chloro and trifluoromethyl groups on the phenyl ring, which imparts distinct chemical properties
Biological Activity
n-[4-Chloro-3-(trifluoromethyl)phenyl]acetamide, a compound with notable structural properties, has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action and relevant research findings.
Chemical Structure and Properties
The compound this compound features a trifluoromethyl group that enhances its lipophilicity, facilitating better membrane penetration. The presence of the chloro and amino groups allows for potential interactions with biological targets, such as enzymes and receptors, which may modulate their activity.
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains, showing effectiveness in inhibiting growth. The mechanism likely involves disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been a focal point in several studies. For instance, derivatives of phenoxy acetamides have demonstrated significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound's efficacy was assessed using the MTT assay, revealing promising results with low IC50 values, indicating potent anti-proliferative activity .
Table 1: Cytotoxicity of this compound Derivatives
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 10.51 | Apoptosis induction |
HepG2 | 1.43 | Apoptosis and necrosis |
THLE-2 | 36.27 | Mild cytotoxicity |
The data suggests that the compound selectively induces apoptosis in cancer cells while exhibiting significantly lower toxicity towards normal liver cells (THLE-2), indicating a favorable therapeutic index .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells through the activation of intrinsic pathways, leading to increased early and late apoptotic cell populations .
- Necrosis : In addition to apoptosis, necrotic cell death was observed, suggesting that the compound may induce cell death through multiple pathways .
- Target Interaction : The trifluoromethyl group enhances lipophilicity, allowing for better interaction with cellular targets. This interaction can modulate enzyme activities or receptor functions critical for cell survival and proliferation .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Study on Anticancer Effects : A recent study explored the cytotoxic effects of various acetamide derivatives against different cancer cell lines. The results indicated that compounds with a similar structure to this compound displayed significant anti-proliferative effects, particularly against liver cancer cells (HepG2), with an IC50 value significantly lower than that observed in non-tumorigenic cells .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial activity of related compounds against a spectrum of pathogens. The findings suggested that these compounds could serve as effective agents in treating infections caused by resistant strains.
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO/c1-5(15)14-6-2-3-8(10)7(4-6)9(11,12)13/h2-4H,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEJZUHNFUXTEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30188340 | |
Record name | Acetamide, N-(4-chloro-3-(trifluoromethyl)phenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30188340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
348-90-3 | |
Record name | Acetamide, N-(4-chloro-3-(trifluoromethyl)phenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000348903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC53667 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53667 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, N-(4-chloro-3-(trifluoromethyl)phenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30188340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.